5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid

Catalog No.
S3151055
CAS No.
75161-15-8
M.F
C15H10O4
M. Wt
254.241
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid

Avoid yield loss from ester saponification: this free acid enables direct room-temperature amidation for Pks13 inhibitor synthesis. - Eliminates 24-hr hydrolysis step, preventing ~12.6% material loss. - Orthogonal reactivity: C3-COOH for amide coupling, C5-OH for subsequent etherification or target binding. - Essential for coumestan frameworks and anti-TB SAR campaigns. In stock for immediate dispatch.

CAS Number

75161-15-8

Product Name

5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid

IUPAC Name

5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid

Molecular Formula

C15H10O4

Molecular Weight

254.241

InChI

InChI=1S/C15H10O4/c16-10-6-7-12-11(8-10)13(15(17)18)14(19-12)9-4-2-1-3-5-9/h1-8,16H,(H,17,18)

InChI Key

CRRSIUBBUSEXIN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)O)C(=O)O

solubility

not available

Synonyms

5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid, 5-Hydroxy-2-phenyl-3-benzofurancarboxylic acid, 5-Hydroxy-2-phenylbenzofuran-3-carboxylic acid, 5-Hydroxy-2-phenyl-3-benzofuroic acid, 2-Phenyl-5-hydroxy-1-benzofuran-3-carboxylic acid

Purity

≥98%

Package Size

100 mg, 250 mg, 1 g, 5 g

5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid is a highly functionalized heterocyclic building block characterized by a rigid benzofuran core, a C2-phenyl ring, a reactive C3-carboxylic acid, and a modifiable C5-hydroxyl group . In industrial and medicinal chemistry, it is primarily procured as a critical intermediate for the synthesis of complex benzofuran-3-carboxamides and coumestan derivatives, including potent Polyketide Synthase 13 (Pks13) inhibitors targeted against multidrug-resistant Mycobacterium tuberculosis[1]. The specific substitution pattern offers orthogonal reactivity, allowing for direct amidation at the C3 position while preserving the C5-phenol for subsequent etherification or vital hydrogen-bonding interactions in biological targets [1].

Scaffold Fit for Medicinal Chemistry

Critical H‑bond donor 5‑OH engages Pks13 active site (PDB 5V40); absent in des‑hydroxy analog
Versatile derivatization handle 3‑COOH enables amidation/esterification for diverse bioactive libraries
Thermally stable crystalline solid Supports straightforward purification, handling, and pre‑formulation studies

Substituting this compound with its corresponding ester (ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate) or simpler analogs (such as 2-phenylbenzofuran-3-carboxylic acid) fundamentally disrupts established synthetic workflows. Procuring the ethyl ester necessitates a harsh, 24-hour saponification step at 60 °C prior to coupling, which reduces overall throughput and incurs a material loss of approximately 12.6% [1]. Conversely, utilizing an analog lacking the C5-hydroxyl group eliminates the ability to perform divergent 5-O-alkylation or exploit the phenol moiety for critical target-site interactions, rendering it useless for specific structure-activity relationship (SAR) campaigns [1]. For direct, room-temperature amidation using standard coupling reagents like EDC/HOBt, the pre-formed free carboxylic acid is strictly required [1].

Mismatch Risk

5‑Hydroxy‑2‑phenyl‑3‑carboxylic acid Retains key H‑bond donor for Pks13 engagement
2‑Phenylbenzofuran‑3‑carboxylic acid (des‑OH) Lacks 5‑OH; target engagement may be lost
Free carboxylic acid scaffold Enables salt formation and direct amidation
Ethyl ester analog (CAS 4610‑75‑7) No free acid; reactivity and polarity profile differ

Direct Amidation vs. Ester Deprotection Efficiency

When synthesizing benzofuran-3-carboxamides, utilizing the free acid directly streamlines the process compared to starting from the ethyl ester. The free acid undergoes direct amidation at room temperature overnight, whereas the ester requires a prior 24-hour saponification step at 60 °C, which only yields 87.4% of the desired acid [1].

Evidence DimensionSynthetic steps and material retention prior to amidation
Target Compound DataDirectly undergoes amidation at room temperature overnight with EDC/HOBt.
Comparator Or BaselineEthyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate requires a 24-hour saponification at 60 °C (87.4% yield) before amidation.
Quantified DifferenceEliminates one synthetic step, saves 24 hours of heating, and prevents a 12.6% yield loss during deprotection.
ConditionsStandard peptide-coupling conditions (EDC·HCl, HOBt, 3-methylpyridine, DMF, rt) vs. LiOH hydrolysis (1,4-dioxane/H2O, 60 °C).

Procuring the free acid directly accelerates the synthesis of benzofuran-3-carboxamide libraries by eliminating a time-consuming and yield-reducing deprotection step.

5‑OH H‑bond engagement
Head‑to‑head
Target: 2 HBD (5‑OH + COOH) → Pks13 active‑site H‑bond (PDB 5V40)
Comparator: 1 HBD (COOH only) → no binding reported
Retaining 5‑OH may preserve target engagement; des‑OH analog shows no binding
X‑ray structure, SIT assay confirmed

Orthogonal Bifunctional Reactivity

The target compound features two distinct reactive sites—a C3-carboxylic acid and a C5-hydroxyl group—allowing for orthogonal derivatization. In contrast, simpler analogs like 2-phenylbenzofuran-3-carboxylic acid lack the C5-hydroxyl, restricting modification solely to the C3 position and limiting the structural diversity of the resulting compound library [1].

Evidence DimensionNumber of independent derivatization sites
Target Compound DataTwo orthogonal sites: C3-carboxylic acid (amidation/esterification) and C5-hydroxyl (etherification/functionalization).
Comparator Or Baseline2-Phenylbenzofuran-3-carboxylic acid provides only one site (C3-carboxylic acid).
Quantified DifferenceEnables multi-dimensional analog generation (modifying both C3 and C5) versus single-point modification.
ConditionsDivergent synthesis workflows in drug discovery.

For drug discovery programs targeting complex binding pockets, the presence of the 5-hydroxyl group is essential for exploring lipophilic and hydrogen-bonding interactions that simpler analogs cannot access.

Melting point advantage
Reported
ΔTₘ ≈ +60 °C
Target: 154–155 °C
Comparator: ~85–95 °C
Higher melting point may simplify purification and solid‑state handling
Vendor‑reported ranges; cross‑study comparison

Stable Solid-State Handling vs. Acid Chlorides

As a stable building block, 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid can be stored at room temperature and activated in situ using standard coupling reagents. This offers a significant handling advantage over pre-activated benzofuran-3-carbonyl chlorides, which are highly moisture-sensitive and prone to rapid degradation during storage and benchtop manipulation.

Evidence DimensionBenchtop stability and activation requirements
Target Compound DataStable solid, activated in situ using standard coupling reagents (EDC/HOBt).
Comparator Or BaselinePre-activated benzofuran-3-carbonyl chlorides are highly moisture-sensitive and degrade upon storage.
Quantified DifferenceAllows long-term room-temperature storage and reproducible coupling yields without requiring strict anhydrous storage conditions.
ConditionsBenchtop handling and storage in standard medicinal chemistry laboratories.

The stable free acid form ensures reliable procurement, extended shelf life, and reproducible performance in high-throughput coupling reactions.

ATPase inhibition (amide derivative)
Reported
IC₅₀ 46.6 µM (dimethylamide)
Des‑OH analog amides: inactive
5‑OH substitution is associated with activity; des‑OH scaffold shows no inhibition
ADP‑Hunter assay, SV40 Large T antigen
Polarity balance vs. ester
Class‑level
Target: logP ≈ 3.2, TPSA 70.7 Ų, free acid
Ester: logP ≈ 4.0, TPSA ~59.7 Ų, no salt formation
Free acid supports salt formation to tune solubility while maintaining permeability
Calculated properties; context‑dependent

Antimycobacterial Agent Synthesis

Ideal as the core building block for synthesizing benzofuran-3-carboxamide derivatives, specifically Polyketide Synthase 13 (Pks13) inhibitors used in multidrug-resistant tuberculosis research, where direct amidation of the C3-acid is required[1].

Divergent Medicinal Chemistry Libraries

The optimal starting material for generating structurally diverse libraries via orthogonal functionalization, utilizing the C3-carboxylic acid for amide bond formation and the C5-hydroxyl group for subsequent etherification or cross-coupling [1].

Coumestan Derivative Precursors

Serves as a critical intermediate in the development of coumestan-based frameworks, where the precise oxygenation pattern (5-OH) and the 2-phenyl substitution dictate the final architectural and electronic properties of the cyclized products [2].

Application Selection Guide

Application
Selection Property
Validation Focus
Pks13 inhibitor scaffold research
5‑OH pharmacophore retention
Target engagement confirmation (Pks13 co‑crystallization, SIT assay)
Bioactive aminoalkyl ester/amide synthesis
Free carboxylic acid reactivity
Derivatization and SAR profiling (amide/ester coupling, biological evaluation)
Pre‑formulation solid‑state studies
Thermal stability and crystallinity
Polymorph screening, DSC/PXRD characterization, handling optimization

XLogP3

3.2

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